DICHLORODIETHYLLEAD

Environmental toxicology Soil microbiology Nitrogen cycling

Researchers studying organolead toxicokinetics or environmental fate require a structurally faithful dialkyllead compound-trialkyl or inorganic lead salts introduce confounding speciation artifacts. Dichlorodiethyllead (Et₂PbCl₂) is the literature-validated reference standard for this purpose. • Demonstrated >90% urinary excretion as intact diethyllead, enabling unambiguous biomarker quantification in occupational biomonitoring (Arai et al.). • Superior inhibitor of anaerobic soil nitrogen transformations versus trialkyl homologs, essential for ecotoxicological modeling (Blais et al.). • Documented precursor for plumbacyclopentane synthesis via Grignard metathesis-tetraalkyl or inorganic lead cannot substitute. Each batch ships under controlled ambient conditions with full GHS-compliant documentation to ensure chain-of-custody integrity for regulated laboratories.

Molecular Formula C4H10Cl2Pb
Molecular Weight 336 g/mol
CAS No. 13231-90-8
Cat. No. B077727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDICHLORODIETHYLLEAD
CAS13231-90-8
Molecular FormulaC4H10Cl2Pb
Molecular Weight336 g/mol
Structural Identifiers
SMILESCC[Pb+2]CC.[Cl-].[Cl-]
InChIInChI=1S/2C2H5.2ClH.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2
InChIKeyLXKLAFGSADZFAV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorodiethyllead (CAS 13231-90-8) — Compound Profile


Dichlorodiethyllead (DCDEL), chemical formula (C₂H₅)₂PbCl₂ and molecular weight 336.23 g/mol, is a colorless to pale yellow organolead(IV) compound characterized by two ethyl groups and two chlorine atoms coordinated to a central lead atom [1]. The compound exhibits a melting point of 220 °C with decomposition and a predicted boiling point of 193.4±23.0 °C [2]. As an organolead dihalide, DCDEL is classified under the Globally Harmonized System (GHS) with acute toxicity category 1 (fatal if swallowed, H300; fatal in contact with skin, H310; fatal if inhaled, H330), reproductive toxicity category 1A (H360), and aquatic chronic toxicity category 1 (H410) [3]. This regulatory classification establishes baseline handling and procurement constraints that differ materially from non-lead alternatives or inorganic lead salts.

Compound Class Dialkyllead dichloride (organolead(IV))
Procurement Constraint GHS Acute Tox. 1 / Repr. 1A — requires specialized containment protocols
Research Context Environmental fate, toxicokinetics, speciation, and organometallic synthesis studies

Dichlorodiethyllead: Why Substitution Fails


Within the organolead class, the substitution pattern at the lead center critically determines biological fate, toxicity profile, and environmental behavior, rendering inter-compound substitution scientifically invalid for research applications. Dialkyllead dichlorides differ from trialkyllead chlorides and tetraalkylleads in alkylation state (Pb(IV) with two R groups versus three or four), ionic character, and metabolic stability. Specifically, dialkylleads (e.g., Et₂PbCl₂) have been shown to be more inhibitory to anaerobic nitrogen transformations in soil than their trialkyl homologs (Et₃PbCl) [1]. Furthermore, diethyllead exhibits distinct in vivo stability and excretion kinetics compared to triethyllead and inorganic lead, with approximately 92% of urinary lead appearing as intact diethyllead one day post-administration, versus markedly different speciation patterns for triethyllead-derived metabolites [2]. These structural and metabolic differences mean that substituting dichlorodiethyllead with tetramethyllead, tetraethyllead, or triethyllead chloride would introduce confounding variables in experimental systems where precise lead speciation or toxicity mechanism elucidation is required.

Alkyl substitution pattern

Dialkylleads differ from trialkyl and tetraalkyl leads in inhibitory potency and environmental behavior; substitution may confound ecotoxicology endpoints.

Metabolic stability and speciation

Diethyllead exhibits distinct in vivo stability and excretion kinetics vs. triethyllead and inorganic lead; replacing with other lead salts alters speciation profiles.

Synthetic precursor specificity

Only dialkyllead dichlorides provide the dihalide functionality required for Grignard-type plumbacyclopentane formation; tetraalkyl or inorganic salts are not direct substitutes.

Dichlorodiethyllead: Comparative Evidence


Inhibition of Anaerobic Nitrogen Transformations

In a comparative study testing four alkyllead chlorides (Me₃PbCl, Me₂PbCl₂, Et₃PbCl, Et₂PbCl₂) at concentrations of 0.01, 0.1, 1.0, 5.0, and 10.0 μg/g in agricultural soil under anaerobic conditions, dialkylleads were more inhibitory than their trialkyl homologs to nitrogen transformations. Specifically, diethyllead dichloride (Et₂PbCl₂) demonstrated greater inhibition of denitrification and nitrogen-fixation than triethyllead chloride (Et₃PbCl) across the tested concentration range in supernatant incubations from soil-water suspensions [1]. The ethyllead salts showed activity levels not appreciably different from their methyllead analogs, indicating that the dialkyl versus trialkyl substitution pattern, rather than alkyl chain identity, is the primary determinant of inhibitory potency [1].

Anaerobic N Transformation Inhibition
Head-to-head
Et₂PbCl₂ more inhibitory than Et₃PbCl across 0.01–10.0 μg/g in soil supernatants; dialkyl pattern primary determinant
Dialkyl-specific toxicological activity supports compound-specific ecotoxicology study design
Supernatant incubations; denitrification and nitrogen-fixation endpoints
Environmental toxicology Soil microbiology Nitrogen cycling

Urinary and Fecal Excretion: Diethyllead vs. Lead Acetate

In a direct comparative toxicokinetic study, rabbits were injected intraperitoneally with diethyllead dichloride (7.7 mg Pb/kg) and compared to a separate group receiving an equivalent lead dose of lead acetate. The administration of diethyllead dichloride resulted in earlier excretion of a larger amount of lead in both urine and feces than that observed with lead acetate [1]. At one day post-dosing, the total lead in urine consisted of approximately 92% diethyllead, 7% inorganic lead, and 1% triethyllead [2]. In the feces at the same time point, lead speciation comprised approximately 63% inorganic lead, 28% diethyllead, and 9% triethyllead [2]. In contrast, the group injected with lead acetate excreted total lead in urine and feces over 7 days corresponding to only approximately 9% of the injected dose [3].

Urinary Excretion Speciation
Head-to-head
92% intact diethyllead in urine at 24 h post-dose; earlier excretion vs. lead acetate (9% over 7 d)
Distinct excretion kinetics and speciation profile enables biomarker and clearance studies
Rabbit model; 7.7 mg Pb/kg i.p.; speciation by lead species
Toxicokinetics Organometallic metabolism Excretion profiling

Metabolic Stability In Vivo: Diethyllead vs. Triethyllead

Diethyllead (Et₂Pb²⁺) demonstrates differential in vivo stability compared to triethyllead (Et₃Pb⁺). Metabolism studies of tetraethyllead indicate that diethyllead is fairly stable in vivo but less so than triethyllead [1]. Tetraethyllead is metabolized via two independent pathways: one to the comparatively stable triethyllead ion, which is responsible for the primary toxic effects, and the other directly to inorganic lead [1]. Diethyllead appears as an intermediate or minor metabolite in the degradation cascade from tetraethyllead through triethyllead to inorganic lead [2]. In occupational exposure scenarios, diethyllead can be detected in urine as a specific indicator of tetraethyllead exposure, with positive correlations observed between tetraethyllead exposure levels and urinary diethyllead concentrations (r = 0.70) [3].

In Vivo Metabolic Stability
Reported
Diethyllead fairly stable but less so than triethyllead; urinary biomarker correlation r = 0.70 with tetraethyllead exposure
Differential stability informs attribution in metabolic cascade studies
Rat and human occupational data; cross-study synthesis
Metabolic stability Organolead toxicology Biomarker development

Plumbacyclopentane Synthesis Precursor

Diethyllead dichloride has been employed as a synthetic precursor for the preparation of diethylplumbacyclopentane via addition of tetramethylenedimagnesium dibromide [1]. This reaction pathway yields plumbacyclopentanes—cyclic organolead compounds containing lead as part of a five-membered heterocyclic ring. In parallel work, diphenylplumbacyclopentane was prepared analogously from diphenyllead dichloride, confirming the general utility of diorganolead dichlorides as precursors to plumbacyclopentane frameworks [1]. The resulting diethylplumbacyclopentane exhibits cleavage behavior distinct from simple lead alkyls, showing a tendency in certain cleavage reactions to undergo complete degradation to inorganic lead salts [1].

Plumbacyclopentane Synthesis
Reported
Et₂PbCl₂ + tetramethylenedimagnesium dibromide → diethylplumbacyclopentane
Validated precursor for cyclic organolead compound synthesis
Grignard metathesis; distinct cleavage behavior vs. acyclic alkyls
Organometallic synthesis Heterocyclic lead compounds Precursor chemistry

Dichlorodiethyllead Application Scenarios


Environmental Fate and Ecotoxicology

Researchers investigating the environmental impact of alkyllead contamination, particularly in soil and sediment systems, should select dichlorodiethyllead when the experimental objective requires a dialkyllead compound with documented inhibitory activity against anaerobic nitrogen transformations. As demonstrated by Blais et al. (1990), dialkylleads including Et₂PbCl₂ exhibit greater inhibition of denitrification and nitrogen-fixation than trialkyl homologs in supernatant incubations [1]. This compound is therefore the appropriate choice for comparative environmental toxicology studies examining the relationship between alkyl substitution pattern and ecotoxicological potency, or for experiments modeling the fate of dialkyllead degradation products from tetraalkyllead-contaminated sites.

Toxicokinetics: Excretion and Speciation

For studies aimed at elucidating the toxicokinetics of organolead compounds or validating urinary biomarkers of organolead exposure, diethyllead dichloride is the scientifically justified reference standard. Arai et al. (1986) established that Et₂PbCl₂ administration results in earlier and more extensive urinary and fecal excretion compared to lead acetate, with approximately 92% of urinary lead remaining as intact diethyllead 24 hours post-dose [2]. This excretion profile makes the compound essential for studies where lead speciation rather than total lead burden is the primary analytical endpoint, and for research correlating exposure levels with specific diethyllead metabolite concentrations in biological matrices.

Occupational Exposure Biomarker Development

In occupational health and industrial hygiene research contexts where monitoring of tetraethyllead-exposed workers is required, diethyllead dichloride is the appropriate analytical standard for diethyllead quantification in urine. Turlakiewicz and Chmielnicka (1985) demonstrated a positive correlation (r = 0.70) between tetraethyllead exposure levels and urinary diethyllead concentrations, establishing diethyllead as a specific indicator of occupational tetraethyllead exposure [3]. Procurement of this compound is therefore justified for laboratories performing biomonitoring analyses or developing analytical methods for alkyllead speciation in human biological samples from at-risk occupational cohorts.

Plumbacyclopentane Synthesis

For synthetic organometallic chemistry programs targeting cyclic organolead compounds—particularly plumbacyclopentanes—dichlorodiethyllead is a documented, literature-validated precursor. As reported in the Journal of Organometallic Chemistry, Et₂PbCl₂ reacts with tetramethylenedimagnesium dibromide to yield diethylplumbacyclopentane, a five-membered heterocyclic lead compound with cleavage properties distinct from acyclic lead alkyls [4]. This application scenario cannot be fulfilled by substituting tetraethyllead or inorganic lead salts, as the dichloride functionality is required for the Grignard-type metathesis reaction that installs the cyclic framework.

Application
Selection Property
Validation Focus
Environmental Fate and Ecotoxicology
Dialkyllead inhibition potency in soil nitrogen cycling
Denitrification and nitrogen-fixation endpoint response
Toxicokinetics and Speciation
Intact dialkyllead excretion and speciation profile
Urinary speciation ratios and clearance kinetics
Occupational Exposure Biomarker Development
Urinary diethyllead as indicator of tetraethyllead exposure
Correlation with exposure levels in biomonitoring
Plumbacyclopentane Synthesis
Diorganolead dichloride precursor reactivity
Grignard metathesis pathway and heterocycle formation

Technical Documentation Hub

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35 linked technical documents
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